2-Ethyl-4-methylbenzoic acid

Descripción general

Descripción

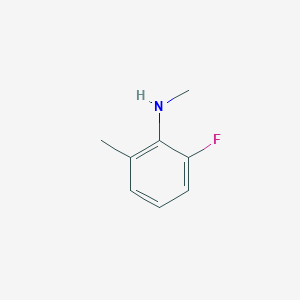

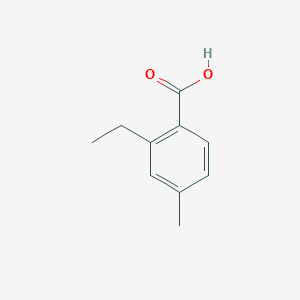

2-Ethyl-4-methylbenzoic acid is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has a benzene ring substituted with a carboxyl group (-COOH), an ethyl group (-C2H5), and a methyl group (-CH3) at the 1st, 2nd, and 4th positions respectively .

Synthesis Analysis

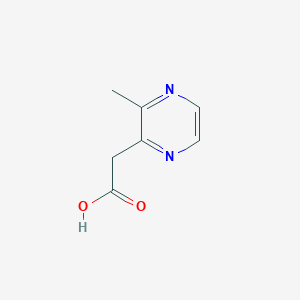

The synthesis of 2-Ethyl-4-methylbenzoic acid and its derivatives typically involves processes such as alkylation, esterification, and other organic reactions . The exact synthesis process can vary depending on the desired product and the starting materials.Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methylbenzoic acid consists of a benzene ring with a carboxyl group (-COOH), an ethyl group (-C2H5), and a methyl group (-CH3) attached to it . The exact positions of these substituents on the benzene ring can influence the compound’s physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving 2-Ethyl-4-methylbenzoic acid can vary widely depending on the conditions and the reactants involved . For instance, it can undergo reactions typical of carboxylic acids, such as esterification and decarboxylation.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-4-methylbenzoic acid would depend on its molecular structure . These properties can include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point.Aplicaciones Científicas De Investigación

Reactions at the Benzylic Position

The benzylic position of 2-Ethyl-4-methylbenzoic acid can undergo various reactions, which are crucial for synthesis problems . For instance, free radical bromination of alkyl benzenes can occur at this position . Also, the alkyl side chain can be oxidized to a carboxylic acid functional group .

Esterification with a Zr/Ti Solid Acid Catalyst

Methyl benzoate (MB) compounds can be prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied . It was found that zirconium metal catalysts with fixed Ti had the best activity .

Synthesis of Methyl Benzoates

Methyl benzoate (MB) compounds are an important class of chemical products . Most of these compounds have low toxicity and are mainly used in scents and as solvents . For example, MB has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups, and it acts as a solvent in resin rubber .

Synthesis of Antitumor Drugs

Methyl p-bromobenzoate, which can be synthesized from benzoic acids, is the main raw material of pemetrexed disodium, an antitumor drug .

Synthesis of Antifungal Compounds

Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound .

Use in Green Chemistry

The synthesis of MB is catalyzed by various inorganic and organic acids . However, these acids are not recoverable, and a large amount of water is required to clean them . Therefore, solid acids are now being developed for use in ester synthesis reactions as an alternative to common acids .

Mecanismo De Acción

Target of Action

Similar compounds such as benzophenone, indole, and benzimidazole moieties have been used in the development of new antibacterial agents . These compounds have been found to interact with key functional proteins in bacterial cell division, making them potential targets for the growth of novel antibacterial agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit their function, leading to a decrease in bacterial cell division . This interaction could potentially result in changes at the molecular level, affecting the overall function of the target cells.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, and foxo signaling pathway . These pathways play crucial roles in cell division, growth, and survival.

Pharmacokinetics

Most drugs need to cross cell membranes to reach their site of action . This process involves absorption, distribution, and elimination, either by metabolism or excretion . The rate and extent of a drug’s distribution depend on extravasation in tissue, distribution within the particular tissue, and degradation .

Result of Action

Similar compounds have been found to inhibit cellular senescence, decrease the expression of certain proteins, and significantly down-regulate the expression of key targets . These effects could potentially lead to a decrease in bacterial cell division and growth.

Safety and Hazards

Direcciones Futuras

The future directions for research on 2-Ethyl-4-methylbenzoic acid could involve exploring its potential uses in various fields, such as medicine or materials science . This could involve designing novel compounds based on 2-Ethyl-4-methylbenzoic acid with improved properties or investigating its interactions with other substances.

Propiedades

IUPAC Name |

2-ethyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRICKVNUJVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

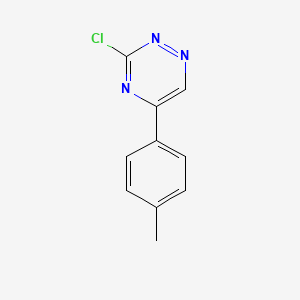

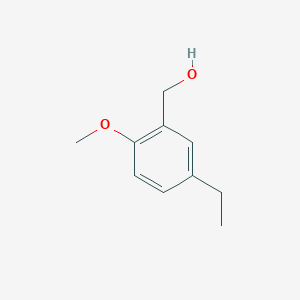

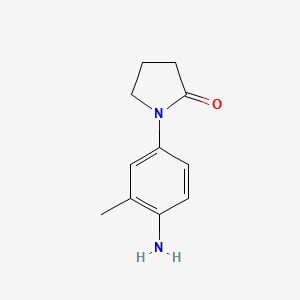

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)